molecular formula C12H16FNO B311742 2-fluoro-N-(3-methylbutyl)benzamide

2-fluoro-N-(3-methylbutyl)benzamide

Cat. No.: B311742
M. Wt: 209.26 g/mol
InChI Key: HQURIOKKGUZWCC-UHFFFAOYSA-N
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Description

2-fluoro-N-(3-methylbutyl)benzamide is a synthetic fluorinated benzamide compound of significant interest in chemical and pharmaceutical research. Benzamide derivatives are a key area in amide research, attracting considerable attention for their diverse applications in organic synthesis and as core structures in the development of new active molecules . Fluorine incorporation into organic molecules is a common strategy in crystal engineering and medicinal chemistry to fine-tune properties such as metabolic stability, lipophilicity, and overall bioactivity . While the specific biological mechanism of action for this compound requires further investigation, related benzamide compounds have demonstrated utility as herbicides, indicating potential for the exploration of new agrochemicals . The compound's structure, featuring a benzamide core with a fluorine substituent and an N-3-methylbutyl chain, suggests potential for use as a building block in synthetic chemistry or as a candidate in high-throughput screening assays. Researchers value such compounds for developing structure-activity relationships (SAR) and for their potential nonlinear optical (NLO) properties, as seen in related fluorinated benzamides . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-fluoro-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C12H16FNO/c1-9(2)7-8-14-12(15)10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,14,15)

InChI Key

HQURIOKKGUZWCC-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1=CC=CC=C1F

Canonical SMILES

CC(C)CCNC(=O)C1=CC=CC=C1F

Origin of Product

United States

Comparison with Similar Compounds

2-Iodo-3-methyl-N-(3-methylbutyl)benzamide (Compound 19)

  • Structure : Replaces fluorine with iodine at the 2-position and adds a methyl group at the 3-position of the benzene ring.
  • Impact: Iodine’s larger atomic radius and polarizability increase steric bulk and alter electronic properties compared to fluorine.
  • Applications : Useful in heavy-atom derivatization for crystallography.

2,3,4-Trifluoro-N-(3-methylbutyl)benzamide

  • Structure : Three fluorine atoms at the 2-, 3-, and 4-positions of the benzene ring.
  • The additional fluorines may enhance intermolecular interactions, stabilizing crystal lattices .

Table 1: Halogen-Substituted Analogues

Compound Substituents Molecular Weight Key Properties
2-Fluoro-N-(3-methylbutyl)benzamide 2-F, 3-methylbutyl 223.25 g/mol Moderate lipophilicity, C-F···H-N HB
2-Iodo-3-methyl-N-(3-methylbutyl)benzamide 2-I, 3-Me, 3-methylbutyl 347.22 g/mol Halogen bonding, steric bulk
2,3,4-Trifluoro-N-(3-methylbutyl)benzamide 2,3,4-F, 3-methylbutyl 245.24 g/mol Enhanced electron withdrawal

Analogues with Varied Amide Substituents

2-Fluoro-N-(1,3-thiazol-2-yl)benzamide

  • Structure : Thiazole ring replaces the 3-methylbutyl group.
  • Impact : The planar thiazole ring facilitates π-stacking and forms N-H···N hydrogen bonds in crystals, creating dimeric structures. The dihedral angle between the amide and thiazole ring (10.14°) promotes a compact conformation .
  • Applications : Demonstrated anticancer activity via thiazole’s heterocyclic pharmacophore .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Hydroxy and dimethyl groups on the amide nitrogen.
  • Impact : The N,O-bidentate directing group enables metal-catalyzed C–H functionalization, a feature absent in the 3-methylbutyl analogue. The hydroxyl group enhances polarity, reducing logP compared to the target compound .

Table 2: Amide Substituent Comparisons

Compound Amide Substituent logP Hydrogen Bonding Biological Relevance
This compound 3-methylbutyl ~3.2* Weak C-F···H-N Enhanced permeability
2-Fluoro-N-(thiazol-2-yl)benzamide Thiazole ~1.6 N-H···N, C-H···O Anticancer activity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 2-hydroxy-1,1-dimethylethyl ~1.8 O-H···O, N-H···O Catalysis applications

*Estimated based on .

Fluorine Position and Hydrogen Bonding

2-Fluoro-N-(4-methoxyphenyl)benzamide

  • Structure : Methoxy group at the 4-position of the aniline ring.
  • Impact : The antiperpendicular arrangement of the N-H bond relative to the fluorine substituent contrasts with syn arrangements in chlorinated analogues, affecting crystal packing and solubility .

3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide

  • Structure : Chlorine on the benzene ring and trifluoromethyl on the aniline.

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